molecular formula C21H24N6 B2923496 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile CAS No. 902014-49-7

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile

Cat. No. B2923496
M. Wt: 360.465
InChI Key: MUIQDDGNDJYKEX-UHFFFAOYSA-N
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Description

“2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Molecular Structure Analysis

The molecular structure of “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be studied using various techniques. For instance, the reaction of this compound with hydrazonoyl halides can lead to the formation of new heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be analyzed using various techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that compounds related to 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile have been synthesized and evaluated for various biological activities. For example, a study conducted by Abu-Melha (2013) focused on the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, demonstrating their potential as antimicrobial agents (Abu-Melha, 2013).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel compounds with structures similar to 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile and tested them for antimicrobial and anticancer properties. Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids, showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activity (Mekky et al., 2020). Additionally, Su et al. (2021) reported on the synthesis of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, some of which exhibited significant anti-phosphodiesterase-5 activity (Su et al., 2021).

Synthesis of Novel Compounds for Various Applications

The research on compounds related to 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile often involves the synthesis of novel compounds for various scientific applications. For instance, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives with potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Future Directions

The future directions for the research on “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The development of novel CDK2 inhibitors is one potential area of interest .

properties

IUPAC Name

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-15-4-6-18(7-5-15)20-17(3)24-27-19(14-16(2)23-21(20)27)26-12-10-25(9-8-22)11-13-26/h4-7,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQDDGNDJYKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile

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